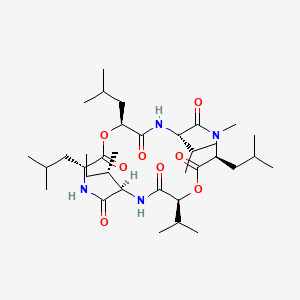

Sporidesmolide V

Description

Properties

IUPAC Name |

(3S,6S,9S,12R,15R,18S)-15-[(2S)-butan-2-yl]-4-methyl-3,9,12-tris(2-methylpropyl)-6,18-di(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacyclooctadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H62N4O8/c1-14-23(12)28-31(41)36-24(15-18(2)3)34(44)46-26(17-20(6)7)30(40)37-27(21(8)9)33(43)39(13)25(16-19(4)5)35(45)47-29(22(10)11)32(42)38-28/h18-29H,14-17H2,1-13H3,(H,36,41)(H,37,40)(H,38,42)/t23-,24+,25-,26-,27-,28+,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGMHZCDRCPQDM-DFTYQABXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)OC(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N1)C(C)C)CC(C)C)C)C(C)C)CC(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O[C@H](C(=O)N1)C(C)C)CC(C)C)C)C(C)C)CC(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H62N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Fungal Origins and Biosynthetic Pathway of Sporidesmolide V: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sporidesmolide V is a naturally occurring cyclodepsipeptide, a class of cyclic peptides containing at least one ester bond. This technical guide delves into the origin of this compound, detailing its producing organism, biosynthetic pathway, and the experimental methodologies for its isolation and characterization. All quantitative data are presented in structured tables, and the proposed biosynthetic pathway is visualized using a Graphviz diagram.

Origin of this compound

This compound is a secondary metabolite produced by the fungus Pithomyces chartarum[1]. This fungus is widespread and can be found in various environments, including pastures and on plant debris[2]. While P. chartarum is notoriously known for producing the mycotoxin sporidesmin, which causes facial eczema in ruminants, it also synthesizes a range of other secondary metabolites, including a family of cyclodepsipeptides known as sporidesmolides[2][3].

Physicochemical and Spectroscopic Data

The isolation and structure elucidation of this compound have provided key quantitative data essential for its identification and characterization.

| Property | Value | Reference |

| Molecular Formula | C35H62N4O8 | --INVALID-LINK-- |

| Molecular Weight | 666.4567 g/mol | --INVALID-LINK-- |

| Melting Point | 215-216 °C | --INVALID-LINK-- |

| Specific Optical Rotation | [α]D -198° (c 0.26, CHCl3) | --INVALID-LINK-- |

Table 1: Physicochemical Properties of this compound

High-resolution mass spectrometry has been crucial in determining the elemental composition of this compound.

| Ion Type | Observed m/z | Calculated m/z | Reference |

| [M]+ | 666.4577 | 666.4567 | --INVALID-LINK-- |

Table 2: High-Resolution Mass Spectrometry Data for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the intricate cyclic structure of this compound. The 13C NMR chemical shifts provide a fingerprint of the carbon skeleton.

| Chemical Shift (δC, ppm) | Assignment |

| 174.09, 171.83, 171.73, 171.64, 170.3, 169.52 | 6 x C=O |

| 79.64, 73.19 | 2 x α-C (hydroxy acids) |

| 65.55, 63.93, 54.23, 51.57 | 4 x α-C (amino acids) |

| 40.68, 40.19, 39.17, 37.72 | 4 x β-C |

| 29.95, 29.59, 26.43, 25.33, 24.96, 24.73 | 6 x γ/δ-C |

| 23.32, 23.11, 22.23 (2C), 21.08, 19.47, 18.56, 17.12, 16.17, 10.98 | Methyl groups |

Table 3: 13C NMR Spectroscopic Data for this compound in CDCl3 (Reference: --INVALID-LINK--)

Biosynthesis of this compound

This compound is a cyclodepsipeptide, and its biosynthesis is proposed to occur via a Non-Ribosomal Peptide Synthetase (NRPS) pathway. NRPSs are large, multi-modular enzymes that synthesize peptides independently of ribosomes. Each module is responsible for the incorporation of a specific amino acid or α-hydroxy acid.

While the specific gene cluster for sporidesmolide biosynthesis in Pithomyces chartarum has not yet been explicitly characterized in the reviewed literature, the genome of Pseudopithomyces chartarum (a synonym) has been sequenced[2][4]. This genomic data provides a valuable resource for identifying the putative NRPS gene cluster responsible for sporidesmolide synthesis through bioinformatic analysis[5][6].

The proposed biosynthetic pathway for this compound involves the sequential condensation of six precursor molecules: two α-hydroxy acids and four amino acids. The structure of this compound is cyclo-(2-hydroxyisovaleryl-D-alloisoleucyl-D-leucyl-2-hydroxyisocaproyl-L-valyl-L-N-methylleucyl).

Figure 1: Proposed biosynthetic pathway for this compound.

Experimental Protocols

Fungal Culture and Fermentation

While a specific protocol for maximizing this compound production is not detailed in the available literature, general culture conditions for Pithomyces chartarum can be adapted. The production of secondary metabolites in this fungus is influenced by factors such as temperature and culture medium.

-

Organism: Pithomyces chartarum (e.g., ATCC 26954).

-

Culture Medium: An enriched potato carrot medium has been used for the production of sporidesmolides[3]. Alternatively, rabbit food agar can be used for routine culture.

-

Incubation Conditions: The fungus is typically cultured at 24°C[2]. Optimal temperature for the production of the related metabolite, sporidesmin, is in the range of 20-25°C[7].

-

Fermentation: For larger scale production, liquid fermentation in a suitable broth medium is employed. The culture is incubated for a period sufficient for fungal growth and secondary metabolite production, typically several days to weeks.

Extraction and Isolation of this compound

The following protocol is based on the methods described for the isolation of this compound.

-

Extraction:

-

The fungal mycelium is harvested from the liquid culture by filtration.

-

The mycelial mat is dried.

-

The dried mycelium is extracted with a suitable organic solvent, such as chloroform or methanol.

-

-

Purification:

-

The crude extract is concentrated under reduced pressure.

-

The residue is subjected to repetitive reversed-phase partition chromatography. A C18 column is typically used with a mobile phase gradient of methanol and water.

-

Fractions are collected and analyzed by an appropriate method (e.g., TLC or HPLC) to identify those containing this compound.

-

Fractions enriched with this compound are pooled and concentrated.

-

Final purification can be achieved by vacuum sublimation of the enriched fraction.

-

Conclusion

This compound is a fascinating example of the complex secondary metabolites produced by the fungus Pithomyces chartarum. Its biosynthesis via a putative NRPS pathway highlights the intricate enzymatic machinery present in fungi. Further research, particularly the identification and characterization of the this compound biosynthetic gene cluster, will provide deeper insights into its formation and may open avenues for its biotechnological production and the generation of novel analogs with potential pharmaceutical applications. The detailed experimental data and protocols provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, mycology, and drug discovery.

References

- 1. [논문]Isolation and structure of this compound from cultures of Pithomyces chartarum [scienceon.kisti.re.kr]

- 2. biorxiv.org [biorxiv.org]

- 3. (PDF) The Production of Sporidesmin and Sporidesmolides by (1961) | J. Done | 45 Citations [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Non-ribosomal Peptide Synthetase Gene Clusters in the Human Pathogenic Fungus Scedosporium apiospermum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Discovery and isolation of Sporidesmolide V from Pithomyces chartarum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pithomyces chartarum, a saprophytic fungus found predominantly in subtropical climates, is a known producer of various secondary metabolites, including the mycotoxin sporidesmin and a class of cyclic depsipeptides known as sporidesmolides.[1] This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of a specific member of this family, Sporidesmolide V. The methodologies detailed herein are based on established protocols and aim to provide a comprehensive resource for researchers interested in the natural products chemistry of this fungal species.

Cyclic depsipeptides are a class of compounds characterized by a ring structure containing both amide and ester bonds.[2] They have garnered significant interest in the scientific community due to their diverse biological activities.[2] this compound, a homolog of other known sporidesmolides, represents one of the several cyclodepsipeptides produced by P. chartarum.[3]

Fungal Cultivation and Extraction of Sporidesmolides

The production of this compound begins with the cultivation of Pithomyces chartarum. Successful cultivation and subsequent extraction of the total sporidesmolide fraction are critical preliminary steps for the isolation of the target compound.

Experimental Protocol: Fungal Cultivation and Extraction

1. Fungal Strain and Culture Media:

-

A viable strain of Pithomyces chartarum is required. Strains can be obtained from culture collections such as ATCC.

-

Several media can be used for the cultivation of P. chartarum for secondary metabolite production. These include:

-

Potato Carrot Extract Medium: Known to support good growth and production of sporidesmolides.

-

Yeast Malt Broth (YMB): Composed of yeast extract (6 g/L), malt extract (10 g/L), and D-glucose (6 g/L) at a pH of 6.3.[4]

-

Potato Dextrose Agar (PDA) or Malt Extract Agar can be used for initial culture and maintenance.[5]

-

2. Cultivation Conditions:

-

The fungus is typically grown in flasks (e.g., 500 mL Erlenmeyer flasks containing 250 mL of broth) for liquid cultures.[4]

-

Incubation is carried out at a temperature of approximately 23-25°C.[1][4]

-

For liquid cultures, continuous agitation at around 140 rpm is recommended to ensure aeration and homogenous growth.[4]

-

Optimal production of conidia and vegetative hyphae occurs at 24°C.[1]

3. Harvesting and Mycelial Felt Preparation:

-

After a suitable incubation period, typically determined by monitoring glucose consumption or fungal growth, the fungal culture is harvested.[4]

-

The mycelium is separated from the culture broth by filtration, for example, using sterile paper discs.[4]

-

The collected mycelial felt is then dried.

4. Extraction of Total Sporidesmolides:

-

The dried mycelial felts are subjected to a brief wash with chloroform. This method is effective for quantitatively removing sporidesmolides, which are located on the spore surface.[3]

-

The chloroform extract, containing the total sporidesmolide fraction, is then collected for further purification.

Isolation and Purification of this compound

The crude chloroform extract contains a mixture of several sporidesmolides. The isolation of this compound requires chromatographic separation techniques.

Experimental Protocol: Purification of this compound

1. Repetitive Reversed-Phase Partition Chromatography:

-

The total sporidesmolide fraction obtained from the chloroform extract is subjected to repetitive reversed-phase partition chromatography.

-

This technique separates the different sporidesmolide congeners based on their polarity.

-

Fractions are collected and analyzed (e.g., by thin-layer chromatography or HPLC) to identify those containing this compound.

2. Vacuum Sublimation:

-

The fractions enriched with this compound are combined.

-

Final purification is achieved by vacuum sublimation of the combined fractions.

Structural Elucidation of this compound

The determination of the chemical structure of this compound involves a combination of spectroscopic and analytical techniques.

Methodologies for Structure Determination

1. Mass Spectrometry (MS):

-

High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the purified compound.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Both ¹H NMR and ¹³C NMR spectroscopy are employed to elucidate the carbon-hydrogen framework of the molecule.

-

The chemical shifts provide information about the electronic environment of each nucleus, allowing for the identification of the constituent amino acid and hydroxy acid residues.

3. Elemental Analysis:

-

Combustion analysis is performed to determine the percentage composition of carbon, hydrogen, and nitrogen, further confirming the molecular formula.

4. Optical Rotation:

-

The specific optical rotation is measured to determine the chirality of the molecule.

Quantitative Data for this compound

The following tables summarize the key quantitative data obtained during the characterization of this compound.

| Physical Property | Value |

| Melting Point | 215-216°C |

| Specific Optical Rotation ([α]D) | -198° (c 0.26, CHCl₃) |

| Molecular Formula | C₃₅H₆₂N₄O₈ |

Table 1: Physical Properties of this compound

| Technique | Data |

| High-Resolution Mass Spectrometry (m/z) | |

| Calculated for C₃₅H₆₂N₄O₈ | 666.4567 |

| Found | 666.4577 |

| Elemental Analysis (%) | |

| Calculated for C₃₅H₆₂N₄O₈·0.5H₂O | C: 62.2, H: 9.4, N: 8.3 |

| Found | C: 62.1, H: 8.9, N: 8.4 |

Table 2: Mass Spectrometry and Elemental Analysis Data for this compound

| Carbon Atom | Chemical Shift (δc, ppm) |

| 6 x CO | 174.09, 171.83, 171.73, 171.64, 170.3, 169.52 |

| CH | 79.64 |

| C2 | 73.19 |

| C5 | 65.55 |

| C17 | 63.93 |

| C14 | 54.23 |

| Cg | 51.57 |

| C-beta (aliphatic) | 40.68, 40.19, 39.17, 37.72 |

| C-gamma, C-delta, C-epsilon (aliphatic) | 29.95, 29.59, 26.43, 25.33, 24.96, 24.73 |

| Methyl Groups | 23.32, 23.11, 22.23 (2C), 21.08, 19.47, 18.56, 17.12, 16.17, 10.98 |

Table 3: ¹³C NMR Chemical Shifts of this compound in CDCl₃

Visualization of Experimental Workflow

The following diagram illustrates the comprehensive workflow for the discovery and isolation of this compound from Pithomyces chartarum.

Caption: Workflow for the isolation and characterization of this compound.

Biological Activity and Future Directions

While the chemical structure of this compound has been elucidated, its biological activity and mechanism of action remain largely unexplored. Preliminary studies on some sporidesmolides have not demonstrated significant antibiotic activity.[3] Further research is warranted to investigate the potential cytotoxic, antifungal, or other pharmacological properties of this compound. Such studies would be instrumental in determining if this fungal metabolite or its derivatives have potential applications in drug development. The detailed protocols and data presented in this guide provide a solid foundation for the production and further investigation of this intriguing natural product.

References

Sporidesmolide V: A Comprehensive Technical Dossier on its Chemical Architecture and Stereochemical Nuances

This document provides a detailed technical overview of Sporidesmolide V, a cyclic hexadepsipeptide of interest to researchers and professionals in the fields of natural product chemistry, mycotoxin research, and drug development. The focus is on its intricate chemical structure, precise stereochemistry, and the experimental methodologies employed for its characterization.

Core Chemical Structure

This compound is a member of the sporidesmolide complex of mycotoxins produced by the fungus Pithomyces chartarum[1][2][3]. It is a cyclic hexadepsipeptide, meaning its structure is composed of six alternating amino acid and α-hydroxy acid residues linked by a combination of amide and ester bonds.

The constituent residues of this compound have been identified as:

-

One residue of 2-oxyisovaleric acid

-

One residue of D-alloisoleucine

-

One residue of D-leucine

-

One residue of 2-oxyisocaproic acid

-

One residue of L-valine

-

One residue of L-N-methylleucine

The sequence of these residues is established as cyclo-(2-oxyisovaleryl-D-alloisoleucyl-D-leucyl-2-oxyisocaproyl-L-valyl-L-N-methylleucyl)[1][2].

References

Sporidesmolide V: A Comprehensive Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sporidesmolide V is a naturally occurring cyclodepsipeptide produced by the fungus Pithomyces chartarum. As a member of the sporidesmolide complex, it belongs to the hexadepsipeptide class of compounds, which are characterized by a cyclic structure composed of alternating amino and hydroxy acid residues. While the biological activities of many fungal metabolites are well-documented, this compound remains a relatively understudied molecule. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, compiled from the available scientific literature. It is intended to serve as a foundational resource for researchers interested in the further study and potential applications of this compound.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below. These properties are crucial for its isolation, characterization, and any future development as a pharmacological agent.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃₅H₆₂N₄O₈ | [1][2] |

| Molecular Weight | 666.9 g/mol | [1][2] |

| Appearance | Off-white to light tan solid | [1] |

| Melting Point | 215-216 °C | |

| Source | Pithomyces sp. | [1] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Ethanol | Soluble | [1] |

| Methanol | Soluble | [1][2] |

| Dimethylformamide (DMF) | Soluble | [1][2] |

| Dimethyl sulfoxide (DMSO) | Soluble | [1][2] |

Table 3: Spectroscopic Data for this compound

While a complete, assigned 1H and 13C NMR dataset is not fully detailed in the literature, the following 13C NMR chemical shifts have been reported.

| Chemical Shift (δC) (ppm) |

| 174.09, 171.83, 171.73, 171.64, 170.3, 169.52 (6 CO) |

| 79.64 (CH) |

| 73.19 (C2) |

| 65.55 (C5) |

| 63.93 (C17) |

| 54.23 (C14) |

| 51.57 (Cg) |

| 40.68 (Cıo) |

| 40.19 (C37) |

| 39.17 (C26) |

| 37.72 (C3g) |

| 29.95 (C19) |

| 29.59 (C34) |

| 26.43 (C24) |

| 25.33 (C27) |

| 24.96 (C39) |

| 24.73 (C31) |

| 23.32, 23.11, 22.23 (2C), 21.08, 19.47, 18.56, 17.12, 16.17 (Cz3), 10.98 (c25) |

Note: The assignments for the 13C NMR data are as reported in the source material and may be incomplete.

Experimental Protocols

The following sections detail the general methodologies for the isolation, purification, and characterization of this compound as inferred from the literature.

Isolation and Purification

The isolation of this compound from cultures of Pithomyces chartarum is a multi-step process designed to separate it from other co-metabolites.

-

Fungal Culture and Extraction : Pithomyces chartarum is cultured on a suitable medium. The fungal biomass and culture medium are then subjected to solvent extraction to obtain a crude extract containing a mixture of sporidesmolides.

-

Repetitive Reversed-Phase Partition Chromatography : The crude extract is subjected to repetitive reversed-phase partition chromatography. This technique separates compounds based on their hydrophobicity. While specific column and solvent systems for this compound are not exhaustively detailed, a common approach for depsipeptides involves using a C18 column with a gradient of an organic solvent (e.g., acetonitrile or methanol) in water.

-

Vacuum Sublimation : Final purification of this compound is achieved through vacuum sublimation. In this process, the partially purified solid is heated under reduced pressure, causing it to transition directly from a solid to a gaseous phase. The gaseous compound then condenses on a cold surface as a purified solid, leaving non-volatile impurities behind. This technique is particularly effective for purifying thermally stable, volatile solids.

Characterization Methods

A combination of analytical techniques is employed to confirm the identity and purity of the isolated this compound.

-

Elemental Analysis : This method is used to determine the elemental composition of the compound, which helps in confirming the molecular formula.

-

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecule, which is used to determine the exact molecular weight and further validate the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy are essential for elucidating the detailed chemical structure of this compound. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and heteronuclear correlation experiments (e.g., HSQC or HMBC) are used to assign the proton and carbon signals and to determine the connectivity of the atoms within the molecule.

Visualization of Experimental Workflow

Due to the limited research on the biological activities of this compound, information regarding its interaction with signaling pathways is not available. As a practical alternative for researchers, the following diagram illustrates the general workflow for the isolation and characterization of this compound.

Caption: A flowchart illustrating the key stages in the isolation and structural elucidation of this compound.

Conclusion

This compound is a hexadepsipeptide with defined physicochemical properties but largely unexplored biological potential. This guide consolidates the existing data on its molecular characteristics, solubility, and spectral features, alongside the methodologies for its isolation and characterization. The provided workflow diagram offers a clear visual representation of the experimental process. It is hoped that this technical resource will facilitate further research into this compound, potentially uncovering novel biological activities and applications for this fungal metabolite.

References

Sporidesmolide V molecular formula C35H62N4O8

Molecular Formula: C₃₅H₆₂N₄O₈

Abstract

Sporidesmolide V is a naturally occurring cyclodepsipeptide with the molecular formula C₃₅H₆₂N₄O₈.[1] First isolated from the fungus Pithomyces chartarum, this complex macrocycle belongs to a class of compounds known for their diverse biological activities.[2] This document provides a comprehensive technical overview of this compound, consolidating available data on its physicochemical properties, isolation, and structural characterization. Notably, this whitepaper also highlights the current gaps in the scientific literature, particularly the absence of extensive biological activity data, synthetic methodologies, and defined mechanisms of action for this specific molecule. This paper is intended for researchers, scientists, and drug development professionals interested in fungal secondary metabolites and novel peptide-based scaffolds.

Introduction

Fungal secondary metabolites represent a vast and largely untapped reservoir of chemical diversity with significant potential for drug discovery. Among these, cyclodepsipeptides—cyclic peptides containing at least one ester bond—have garnered considerable attention due to their wide range of biological activities, including antimicrobial, antiviral, and cytotoxic properties. This compound, a member of this class, is a hexadepsipeptide produced by the fungus Pithomyces chartarum.[2] While its structure has been elucidated, its biological potential remains largely unexplored, making it an intriguing subject for further investigation.

Physicochemical Properties

This compound is a white solid with a high molecular weight.[3] Its solubility is limited in aqueous solutions but is soluble in organic solvents such as ethanol, methanol, DMF, and DMSO.[3] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₃₅H₆₂N₄O₈ | --INVALID-LINK-- |

| Molecular Weight | 666.89 g/mol | --INVALID-LINK-- |

| CAS Number | 127072-57-5 | --INVALID-LINK-- |

| Melting Point | 215-216 °C | --INVALID-LINK-- |

| Specific Optical Rotation ([α]D) | -198° (c 0.26, CHCl₃) | --INVALID-LINK-- |

| High-Resolution Mass Spec (m/z) | 666.4577 (requires 666.4567) | --INVALID-LINK-- |

Structural Information

The structure of this compound was determined through a combination of elemental analysis, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. It is a cyclodepsipeptide, a class of compounds characterized by a cyclic structure containing both amide and ester linkages. The detailed ¹³C NMR spectral data, as reported by Gillis et al. (1990), are provided in Table 2.

Table 2: ¹³C NMR Spectroscopic Data for this compound (75.5 MHz, CDCl₃)

| Chemical Shift (δ, ppm) |

| 174.09, 171.83, 171.73, 171.64, 170.3, 169.52 (6 CO) |

| 79.64 |

| 73.19 |

| 65.55 |

| 63.93 |

| 54.23 |

| 51.57 |

| 40.68 |

| 40.19 |

| 39.17 |

| 37.72 |

| 29.95 |

| 29.59 |

| 26.43 |

| 25.33 |

| 24.96 |

| 24.73 |

| 23.32, 23.11, 22.23 (2C), 21.08, 19.47, 18.56, 17.12, 16.17, 10.98 |

Data sourced from Gillis et al., Can. J. Chem. 68, 19 (1990).

Experimental Protocols

Isolation and Purification of this compound

The following protocol is adapted from the methodology described by Gillis et al. (1990).

1. Fungal Culture:

-

Pithomyces chartarum is cultured on a suitable nutrient-rich medium.

-

The cultures are incubated under conditions conducive to the production of secondary metabolites.

2. Extraction:

-

The fungal mycelium and culture medium are extracted with an appropriate organic solvent (e.g., chloroform or ethyl acetate) to obtain a crude extract containing a mixture of sporidesmolides.

3. Chromatographic Separation:

-

The crude extract is subjected to repetitive reversed-phase partition chromatography.

-

A typical mobile phase for separation is a gradient of methanol in water.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

4. Purification:

-

Fractions enriched with this compound are combined and the solvent is evaporated.

-

The resulting residue is further purified by vacuum sublimation at 185-190°C and 0.01 Torr.

-

The sublimate is then resublimed under the same conditions to yield pure this compound.

Caption: Workflow for the isolation and purification of this compound.

Biological Activity

A thorough review of the existing scientific literature reveals that the biological activity of this compound has not been extensively investigated. While the broader class of cyclodepsipeptides is known to exhibit a range of activities, including cytotoxic and antimicrobial effects, specific data for this compound, such as IC₅₀ or MIC values, are not currently available. This represents a significant knowledge gap and a promising area for future research.

Synthesis

To date, no total synthesis of this compound has been reported in the scientific literature. The development of a synthetic route would be valuable for producing larger quantities of the compound for biological screening and for the generation of structural analogs to explore structure-activity relationships.

Signaling Pathways and Mechanism of Action

Consistent with the lack of biological activity data, there is no information available regarding the signaling pathways modulated by this compound or its mechanism of action. Elucidating these aspects would be a critical step in understanding the potential therapeutic applications of this molecule.

Conclusion and Future Directions

This compound is a well-characterized cyclodepsipeptide from Pithomyces chartarum with a defined structure. However, its biological properties remain a mystery. The lack of data on its bioactivity, synthesis, and mechanism of action presents a clear opportunity for further research. Future studies should focus on:

-

Comprehensive Biological Screening: Evaluating the cytotoxic, antimicrobial, and antiviral activities of this compound.

-

Total Synthesis: Developing a robust synthetic route to enable further studies and the creation of analogs.

-

Mechanistic Studies: Investigating the molecular targets and signaling pathways affected by this compound upon identification of any significant biological activity.

The exploration of these research avenues will be crucial in determining the potential of this compound as a lead compound in drug discovery and development.

References

The Natural Abundance of Sporidesmolide V in Fungal Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural production of Sporidesmolide V, a cyclodepsipeptide produced by the fungus Pithomyces chartarum. While precise quantitative data on the natural abundance of this compound in fungal cultures is not extensively documented in publicly available literature, this guide synthesizes the existing knowledge on its production, isolation, and the factors influencing its yield. We will delve into the experimental protocols for its extraction and purification and provide a visual representation of the workflow.

Executive Summary

This compound is a secondary metabolite produced by the saprophytic fungus Pithomyces chartarum, a species known for producing a range of bioactive compounds. The production of sporidesmolides, including this compound, is closely linked to the growth and sporulation of the fungus. While the exact yields can vary significantly based on the fungal strain and cultivation conditions, research has shown a positive correlation between the biomass of the fungus and the quantity of sporidesmolides produced. This guide outlines the methodologies to cultivate P. chartarum and isolate this compound, providing a foundational framework for researchers aiming to study this compound.

Data on Natural Abundance

One key study reported the relative abundance of different sporidesmolides in a purified fraction from Pithomyces chartarum cultures.[1] The ratio of sporidesmolides I, II, IV, and V was found to be 7:10:8:72, respectively, indicating that This compound is the most abundant of these four congeners in the investigated strain .[1]

While a definitive yield cannot be provided, the isolation of 11.4 mg of a highly purified this compound fraction from a larger, unspecified volume of fungal culture has been documented.[1] This suggests that while the compound is produced, obtaining large quantities may require optimization of culture conditions and extensive purification efforts.

Table 1: Qualitative and Semi-Quantitative Data on this compound Production

| Fungal Species | Producer of this compound | Relative Abundance | Notes |

| Pithomyces chartarum | Yes | Major congener in the sporidesmolide fraction (relative ratio I:II:IV:V = 7:10:8:72)[1] | Production is correlated with fungal growth.[2] |

Factors Influencing Production

The production of secondary metabolites in fungi is a complex process influenced by a multitude of environmental and nutritional factors. While specific studies on optimizing this compound production are scarce, general principles of fungal biotechnology can be applied.

-

Fungal Strain: Different isolates of Pithomyces chartarum exhibit significant variability in their capacity to produce secondary metabolites.

-

Culture Medium: The composition of the growth medium, including carbon and nitrogen sources, minerals, and trace elements, plays a crucial role. An enriched potato carrot medium has been used for the production of sporidesmolides.[2]

-

Aeration and Agitation: For submerged cultures, the rate of oxygen supply and mixing can significantly impact fungal morphology and metabolite production.

-

Temperature and pH: Optimal temperature and pH for growth and secondary metabolism need to be determined for the specific strain.

-

Incubation Time: The production of sporidesmolides has been observed to correlate with fungal growth, suggesting that yields may be highest during the stationary phase of growth.[2]

Experimental Protocols

The following protocols are based on methodologies described in the literature for the cultivation of Pithomyces chartarum and the isolation of this compound.[1]

Fungal Cultivation

-

Inoculum Preparation: Prepare a spore suspension of Pithomyces chartarum in sterile water containing a wetting agent (e.g., 0.01% Tween 80).

-

Culture Medium: A suitable medium, such as an enriched potato carrot broth, should be prepared and sterilized.

-

Incubation: Inoculate the sterile medium with the spore suspension and incubate at an appropriate temperature (e.g., 24-28 °C) with shaking for submerged cultures or in stationary flasks for surface cultures. The incubation period will vary but can range from several days to weeks.

Extraction of Sporidesmolides

-

Harvesting: Separate the fungal mycelium from the culture broth by filtration.

-

Extraction: The mycelium and the culture filtrate can be extracted separately with a suitable organic solvent such as chloroform or ethyl acetate. The extracts are then combined.

-

Concentration: The combined organic extracts are concentrated under reduced pressure to yield a crude extract.

Purification of this compound

-

Initial Fractionation: The crude extract is subjected to a preliminary separation technique, such as solvent partitioning or column chromatography on silica gel.

-

Reversed-Phase Chromatography: The fraction containing the sporidesmolides is further purified by repetitive reversed-phase partition chromatography. A C18 column with a mobile phase of methanol-water is a suitable system.[1]

-

Fraction Collection and Analysis: Fractions are collected and analyzed by a suitable method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to identify those containing this compound.

-

Final Purification: The fractions enriched in this compound are combined and subjected to final purification steps, which may include further rounds of chromatography or crystallization to obtain the pure compound.[1]

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the production and isolation of this compound.

Caption: Workflow for this compound Isolation.

Signaling Pathways

Information regarding the specific signaling pathways that regulate the biosynthesis of this compound in Pithomyces chartarum is not detailed in the available literature. Fungal secondary metabolism is generally controlled by complex regulatory networks involving global regulators (like LaeA and VeA) and pathway-specific transcription factors. Further research, including genomic and transcriptomic studies, would be necessary to elucidate the specific regulatory mechanisms for this compound production.

Conclusion

This compound is a naturally occurring cyclodepsipeptide with Pithomyces chartarum as its known fungal producer. While quantitative data on its natural abundance is limited, it has been identified as a major component of the sporidesmolide complex in at least one studied strain. The protocols and workflows outlined in this guide provide a solid foundation for researchers to cultivate the producing organism, isolate the compound, and lay the groundwork for future studies aimed at optimizing its production and exploring its potential applications. Further investigation into the genetic and environmental factors that regulate its biosynthesis is warranted to fully harness the potential of this natural product.

References

Unraveling the Fungal Assembly Line: A Technical Guide to Sporidesmolide Biosynthesis

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to an in-depth technical guide detailing the biosynthetic pathway of sporidesmolides, a class of cyclic depsipeptides produced by the fungus Pithomyces chartarum. This comprehensive whitepaper provides a deep dive into the molecular machinery responsible for the synthesis of these complex natural products, offering valuable insights for the discovery and development of novel therapeutics.

Sporidesmolides are synthesized by a sophisticated enzymatic complex known as a Non-Ribosomal Peptide Synthetase (NRPS). These megaenzymes function as molecular assembly lines, incorporating a specific sequence of amino and hydroxy acids to construct the final cyclic peptide. While the genome of Pithomyces chartarum (also known as Pseudopithomyces chartarum) has been sequenced, the specific gene cluster responsible for sporidesmolide production has not yet been definitively identified and characterized, distinguishing it from the well-studied sporidesmin toxin pathway.[1][2]

This guide, therefore, synthesizes current knowledge on fungal NRPSs and depsipeptide biosynthesis to propose a putative pathway for sporidesmolide synthesis. It is important to note that the detailed enzymatic functions and gene-to-metabolite relationships for sporidesmolides are inferred from studies of analogous fungal systems due to the current lack of specific experimental data for the sporidesmolide pathway itself.

The Core Machinery: Non-Ribosomal Peptide Synthetase (NRPS)

The biosynthesis of sporidesmolides is predicated on a multi-modular NRPS enzyme. Each module is responsible for the recognition, activation, and incorporation of a single building block into the growing peptide chain. A typical NRPS module comprises several key domains:

-

Adenylation (A) Domain: Selects and activates the specific amino or hydroxy acid substrate by hydrolyzing ATP.

-

Thiolation (T) Domain (or Peptidyl Carrier Protein - PCP): Covalently binds the activated substrate via a phosphopantetheine arm.

-

Condensation (C) Domain: Catalyzes the formation of a peptide bond between the substrates held by the T domains of adjacent modules.

-

Thioesterase (TE) Domain: Typically located at the final module, this domain is responsible for the cyclization and release of the mature peptide chain.

The sequence and specificity of the modules dictate the final structure of the sporidesmolide.

Proposed Biosynthetic Pathway of Sporidesmolide I

Sporidesmolide I is a well-characterized member of this family of depsipeptides. Its structure consists of a cyclic arrangement of L-valine, L-leucine, D-leucine, L-2-hydroxy-3-methylbutanoic acid, D-valine, and N-methyl-L-leucine. Based on the principles of NRPS biosynthesis, a putative pathway can be outlined:

Caption: Fig. 1: Putative biosynthetic pathway of Sporidesmolide I.

This proposed assembly line initiates with the activation of L-valine by the first module. Subsequent modules incorporate L-leucine, another L-leucine which is then epimerized to D-leucine, L-2-hydroxy-3-methylbutanoic acid (forming an ester linkage), L-valine which is epimerized to D-valine, and finally N-methyl-L-leucine. The N-methylation likely occurs via a dedicated methyltransferase (MT) domain within the final module. The thioesterase (TE) domain then catalyzes the final cyclization and release of the mature sporidesmolide I molecule.

Quantitative Data

Currently, there is a lack of specific quantitative data in the public domain regarding the enzyme kinetics, precursor incorporation rates, and product yields for the sporidesmolide biosynthetic pathway. Early studies have qualitatively correlated the production of sporidesmolides with fungal growth.[3] Future research involving the identification and characterization of the sporidesmolide synthetase will be crucial for obtaining this valuable data.

| Parameter | Value | Reference |

| Enzyme Kinetics (Km, kcat) | Not determined | N/A |

| Precursor Incorporation Rates | Not determined | N/A |

| Product Yield (in culture) | Correlated with fungal growth | [3] |

Experimental Protocols

The elucidation of the precise biosynthetic pathway of sporidesmolides will require a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments that would be instrumental in this endeavor.

Identification of the Sporidesmolide Biosynthetic Gene Cluster

Objective: To identify the gene cluster in the Pithomyces chartarum genome that encodes the NRPS and other enzymes required for sporidesmolide biosynthesis.

Methodology: Comparative Genomics and Genome Mining

-

Obtain the Genome Sequence: The sequenced genome of Pseudopithomyces chartarum is publicly available.[1][2]

-

Bioinformatic Analysis:

-

Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to scan the genome for putative NRPS gene clusters.

-

Perform BLAST (Basic Local Alignment Search Tool) searches using known depsipeptide synthetase gene sequences from other fungi as queries to identify homologous regions in the P. chartarum genome.

-

-

Candidate Gene Cluster Identification: Look for a large gene cluster containing a multi-modular NRPS gene with a domain architecture consistent with the structure of sporidesmolide I (i.e., six modules with appropriate A, T, C, E, and MT domains). The cluster may also contain genes encoding precursor-supplying enzymes or transporters.

Caption: Fig. 2: Workflow for identifying the sporidesmolide gene cluster.

Functional Characterization of the NRPS via Heterologous Expression

Objective: To confirm the function of the candidate gene cluster and its NRPS in producing sporidesmolides.

Methodology: Heterologous Expression in a Fungal Host

-

Gene Cluster Cloning: Clone the entire candidate biosynthetic gene cluster from P. chartarum genomic DNA into a suitable fungal expression vector.

-

Host Strain Transformation: Transform a well-characterized and genetically tractable fungal host, such as Aspergillus nidulans or Saccharomyces cerevisiae, with the expression vector containing the gene cluster.

-

Cultivation and Metabolite Extraction: Culture the transformed fungal host under conditions conducive to secondary metabolite production. Extract the metabolites from the culture broth and mycelium using an appropriate organic solvent (e.g., ethyl acetate).

-

Metabolite Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and compare the retention time and mass spectrum with an authentic standard of sporidesmolide.

-

Confirmation: Successful production of sporidesmolides in the heterologous host confirms the function of the cloned gene cluster.

In Vitro Biochemical Characterization of the Sporidesmolide Synthetase

Objective: To determine the substrate specificity and catalytic activity of the individual domains of the sporidesmolide synthetase.

Methodology: Recombinant Protein Expression and Enzymatic Assays

-

Domain/Module Expression: Sub-clone and express individual adenylation (A) domains or complete modules of the NRPS in a suitable expression system, such as E. coli.

-

Protein Purification: Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

ATP-PPi Exchange Assay: To determine the substrate specificity of the A domains, perform an ATP-pyrophosphate (PPi) exchange assay. This assay measures the substrate-dependent formation of ATP from PPi and AMP, which is a hallmark of amino acid activation by A domains. Incubate the purified A domain with ATP, radiolabeled [³²P]PPi, and a panel of potential amino and hydroxy acid substrates. The incorporation of radioactivity into ATP is measured by scintillation counting.

-

Thiolation Assay: To confirm the loading of the activated substrate onto the T domain, a thiolation assay can be performed using a fluorescently labeled coenzyme A analog.

Future Directions

The detailed characterization of the sporidesmolide biosynthetic pathway holds significant promise for the field of natural product drug discovery. Understanding the enzymatic logic of this fungal assembly line will enable the bioengineering of the NRPS to produce novel, structurally diverse cyclic depsipeptides with potentially enhanced or novel biological activities. The technical guide presented here provides a roadmap for researchers to unlock the full potential of this fascinating biosynthetic machinery.

References

Preliminary Biological Activity Screening of Sporidesmolide V: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sporidesmolide V is a cyclodepsipeptide natural product isolated from the fungus Pithomyces chartarum. As a member of the cyclodepsipeptide class, which is known for a wide range of biological activities including anticancer, antimicrobial, and immunosuppressive effects, this compound represents a molecule of interest for therapeutic discovery.[1][2][3] This technical guide provides a framework for the preliminary biological activity screening of this compound. Due to a lack of specific published data on the bioactivity of this compound at the time of this publication, this document outlines standardized experimental protocols and data presentation formats based on established methodologies for analogous fungal cyclodepsipeptides.[1][2][3][4] The objective is to offer a comprehensive roadmap for researchers to assess the therapeutic potential of this and other novel cyclodepsipeptides.

Introduction to this compound and Cyclodepsipeptides

This compound is a cyclic depsipeptide, a class of compounds characterized by a ring structure containing both amino acid and hydroxy acid residues linked by amide and ester bonds.[1][2] These natural products are biosynthesized by non-ribosomal peptide synthetases in various microorganisms, particularly fungi, and are known to exhibit a diverse array of biological activities.[1][2] Fungi are a rich source of novel and bioactive cyclodepsipeptides.[1][5] The structural complexity and varied stereochemistry of these molecules contribute to their ability to interact with a wide range of biological targets, making them promising candidates for drug development.[2][4]

Proposed Preliminary Biological Activity Screening

A typical preliminary screening workflow for a novel natural product like this compound involves a tiered approach, starting with broad cytotoxicity assays against cancer cell lines and antimicrobial assays against a panel of pathogenic bacteria and fungi.

References

- 1. Structural Diversity and Biological Activities of Cyclic Depsipeptides from Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclodepsipeptides: A Rich Source of Biologically Active Compounds for Drug Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent advances on cyclodepsipeptides: biologically active compounds for drug research [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Data of Sporidesmolide V

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Sporidesmolide V, a cyclodepsipeptide isolated from cultures of Pithomyces chartarum. The information presented herein is critical for the identification, characterization, and further development of this natural product.

Mass Spectrometry Data

High-resolution mass spectrometry (HR-MS) confirms the molecular formula of this compound as C₃₅H₆₂N₄O₈.[1] The experimentally determined mass-to-charge ratio aligns closely with the calculated theoretical value, validating the elemental composition.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₃₅H₆₂N₄O₈ | [1] |

| Required m/z | 666.4567 | [1] |

| Measured m/z | 666.4577 | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The structural elucidation of this compound was significantly aided by ¹³C NMR spectroscopy. The chemical shifts provide a detailed fingerprint of the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound (75.5 MHz, CDCl₃) [1]

| Chemical Shift (δc, ppm) | Assignment (Tentative) |

| 174.09 | CO |

| 171.83 | CO |

| 171.73 | CO |

| 171.64 | CO |

| 170.3 | CO |

| 169.52 | CO |

| 79.64 | CH |

| 73.19 | C2 |

| 65.55 | C5 |

| 63.93 | C17 |

| 54.23 | C14 |

| 51.57 | Cg |

| 40.68 | C~O |

| 40.19 | C37 |

| 39.17 | C26 |

| 37.72 | C3g |

| 29.95 | C19 |

| 29.59 | C34 |

| 26.43 | C24 |

| 25.33 | C27 |

| 24.96 | C39 |

| 24.73 | C31 |

| 23.32 | CH₃ |

| 23.11 | CH₃ |

| 22.23 (2C) | 2 x CH₃ |

| 21.08 | CH₃ |

| 19.47 | CH₃ |

| 18.56 | CH₃ |

| 17.12 | CH₃ |

| 16.17 | Cz3 |

| 10.98 | c25 |

Experimental Protocols

The following protocols are based on the methods described for the isolation and characterization of this compound.[1]

3.1. Isolation and Purification

This compound was isolated from the total sporidesmolide fraction obtained from cultures of Pithomyces chartarum. The purification process involved repetitive reversed-phase partition chromatography followed by vacuum sublimation.[1]

3.2. Mass Spectrometry

High-resolution mass spectra were acquired on a VG Analytical ZAB-EQ mass spectrometer. Accurate mass measurements were performed using the peak-matching method with a perfluorokerosene reference.[1]

3.3. NMR Spectroscopy

NMR spectra were recorded on a Bruker MSL-300 instrument.[1]

-

¹H NMR: Spectra were acquired at 300 MHz.

-

¹³C NMR: Spectra were acquired at 75.5 MHz.

-

Solvent: Chloroform-d (CDCl₃).

-

Temperature: 20°C.

-

Reference: Tetramethylsilane (TMS).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Caption: General workflow for the isolation and structural elucidation of this compound.

Relationship between Spectroscopic Data and Structural Information

The data obtained from mass spectrometry and NMR spectroscopy are complementary and essential for determining the complete chemical structure of a molecule.

Caption: Relationship between spectroscopic data and the derived structural information.

References

Sporidesmolide V: A Fungal Cyclodepsipeptide with Untapped Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sporidesmolide V is a naturally occurring cyclodepsipeptide, a class of secondary metabolites produced by the fungus Pithomyces chartarum.[1][2] First isolated and characterized by Gillis and colleagues in 1990, this compound belongs to a larger family of sporidesmolides, which are cyclic esters of N-methylated amino and hydroxy acids.[1] P. chartarum is a saprophytic fungus found worldwide, notably in pastures, and is known for producing various bioactive secondary metabolites.[2] While the toxicity of some P. chartarum metabolites, like sporidesmin, is well-documented, the biological activities of this compound remain largely unexplored, presenting a promising avenue for scientific investigation and potential therapeutic development.

This technical guide provides a comprehensive overview of this compound, consolidating available data on its physicochemical properties, and outlines detailed experimental protocols for its production, isolation, and characterization.

Physicochemical Properties of this compound

This compound is a cyclic hexadepsipeptide with the chemical structure cyclo-(2-oxyisovaleryl-D-alloisoleucyl-D-leucyl-2-oxyisocaproyl-L-valyl-L-N-methylleucyl).[1] Its molecular formula is C35H62N4O8, corresponding to a molecular weight of 666.9 g/mol .[1]

| Property | Value | Reference |

| Molecular Formula | C35H62N4O8 | [1] |

| Molecular Weight | 666.9 g/mol | [1] |

| Melting Point | 224-225 °C | [1] |

| Optical Rotation ([α]D) | -211° (c 0.1, CHCl3) | [1] |

Biosynthesis of this compound

The biosynthesis of this compound, like other cyclodepsipeptides, is carried out by large, modular enzymes known as non-ribosomal peptide synthetases (NRPSs). These enzymatic assembly lines activate and link together amino acid and α-hydroxy acid precursors in a specific sequence.

The biosynthesis of this compound involves the incorporation of both D- and L-amino acids, as well as α-hydroxy acids derived from amino acid precursors. The proposed biosynthetic pathway involves the sequential activation of the constituent monomers—2-oxyisovaleric acid, D-alloisoleucine, D-leucine, 2-oxyisocaproic acid, L-valine, and L-N-methylleucine—by the specific adenylation (A) domains of the NRPS. These activated monomers are then tethered to peptidyl carrier protein (PCP) domains and condensed in a stepwise manner by condensation (C) domains. The final cyclization and release of the mature this compound is catalyzed by a terminal thioesterase (TE) domain.

Experimental Protocols

Fungal Culture and this compound Production

Pithomyces chartarum can be cultured to optimize the production of sporidesmolides.

Culture Medium: An enriched potato carrot medium is effective for high yields of sporidesmolides.[3]

Incubation Conditions:

-

Temperature: Optimal growth and production of secondary metabolites occur at temperatures between 20-25°C.[2]

-

Light: Exposure to near UV-light can stimulate the production of conidia, which are associated with high sporidesmolide content.[4]

-

Aeration: Adequate aeration is necessary for fungal growth and metabolite production.

Isolation and Purification of this compound

The following protocol is adapted from Gillis et al. (1990).[1]

-

Extraction: The total sporidesmolide fraction is extracted from the fungal culture using a suitable organic solvent such as chloroform.

-

Chromatography:

-

Initial Separation: The crude extract is subjected to repetitive reversed-phase partition chromatography. A C18 column is recommended.

-

Elution: A gradient of methanol in water is typically used for elution.

-

Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

-

-

Final Purification: The fractions enriched with this compound are combined and further purified by vacuum sublimation to yield the pure compound.

Structural Characterization

Mass Spectrometry:

-

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound.[1]

-

Tandem mass spectrometry (MS/MS) can be employed to obtain fragmentation patterns, which aid in confirming the sequence of amino and hydroxy acids in the cyclic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent, such as chloroform-d (CDCl₃), to elucidate the detailed chemical structure.[1]

-

Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.[1]

Biological Activity and Mechanism of Action

While the biological activities of many fungal secondary metabolites have been extensively studied, there is a significant lack of quantitative data for this compound. General screenings of related compounds suggest potential antimicrobial and cytotoxic properties, but specific IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values for this compound are not yet reported in the scientific literature. Furthermore, its mechanism of action and any specific cellular signaling pathways it may modulate remain to be elucidated. The unique cyclic structure of this compound makes it a compelling candidate for further investigation into its potential pharmacological effects.

Future Directions

The dearth of information on the biological activities of this compound presents a clear opportunity for future research. Key areas for investigation include:

-

Screening for Biological Activity: Comprehensive screening of this compound against a panel of cancer cell lines, bacteria, fungi, and viruses to determine its cytotoxic, antimicrobial, and antiviral potential.

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways affected by this compound to understand its mode of action.

-

Biosynthetic Engineering: Genetic manipulation of the NRPS gene cluster in P. chartarum to produce novel analogues of this compound with potentially enhanced or altered biological activities.

The exploration of this fungal secondary metabolite holds promise for the discovery of new lead compounds for drug development.

References

- 1. Biological activity of sporolides A and B from Salinispora tropica: in silico target prediction using ligand-based pharmacophore mapping and in vitro activity validation on HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (PDF) The Production of Sporidesmin and Sporidesmolides by (1961) | J. Done | 45 Citations [scispace.com]

- 4. Pithomyces chartarum - Wikipedia [en.wikipedia.org]

The Enigmatic Role of Sporidesmolide V in the Physiology of Pithomyces chartarum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pithomyces chartarum, a saprophytic fungus of global significance, is a known producer of a diverse array of secondary metabolites. Among these are the sporidesmolides, a family of cyclic depsipeptides. This technical guide delves into the current understanding of Sporidesmolide V, a specific member of this family, and its putative role in the physiology of P. chartarum. While research has definitively established its structure and biosynthetic origins, the precise functional significance of this compound remains an area of active investigation. This document provides a comprehensive overview of the available data, including its biosynthesis, methods for its study, and its potential physiological implications, with the aim of serving as a valuable resource for researchers in mycology, natural product chemistry, and drug development.

Introduction

Pithomyces chartarum (and its close relative Pseudopithomyces toxicarius) is notorious for its production of the mycotoxin sporidesmin, the causative agent of facial eczema in ruminants. However, the fungus also synthesizes a range of other secondary metabolites, including the cyclodepsipeptides known as sporidesmolides. This compound is a member of this family of compounds, which are characterized by their cyclic structure composed of alternating amino and hydroxy acid residues.

The total sporidesmolide fraction from P. chartarum cultures contains at least five of these cyclodepsipeptides. While the physiological role of sporidesmolides in general is thought to be related to the hydrophobicity and dispersal of fungal spores, the specific contribution of this compound to the life cycle and fitness of P. chartarum is not yet fully elucidated. Understanding the function of this molecule could provide insights into fungal development, spore viability, and potentially unveil new targets for antifungal drug development.

Biosynthesis of this compound

The biosynthesis of this compound, like other fungal depsipeptides, is presumed to be carried out by large, multifunctional enzymes known as non-ribosomal peptide synthetases (NRPSs). These enzymatic assembly lines catalyze the condensation of amino and hydroxy acids in a specific sequence, independent of the ribosomal machinery.

While the complete genome of Pseudopithomyces chartarum has been sequenced, the specific gene cluster responsible for the biosynthesis of this compound has not yet been definitively identified. However, the general mechanism of NRPSs provides a framework for understanding its formation.

Proposed Biosynthetic Pathway

The biosynthesis of cyclic depsipeptides by NRPSs involves a series of modular domains, each responsible for the recognition, activation, and incorporation of a specific monomeric unit. A general workflow for this process is as follows:

Caption: Generalized workflow for non-ribosomal peptide synthesis.

Physicochemical Properties and Structure of this compound

The structure of this compound was elucidated in 1990 by Gillis and colleagues. It is a cyclic hexadepsipeptide with the molecular formula C_35H_62N_4O_8.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C_35H_62N_4O_8 | |

| Molecular Weight | 666.4567 g/mol | |

| Melting Point | 215-216 °C | |

| Optical Rotation | [α]_D^24 -198° (c 0.26, CHCl_3) | |

| ¹³C NMR (75.5 MHz, CDCl₃) δ (ppm) | 174.09, 171.83, 171.73, 171.64, 170.3, 169.52 (6 CO), 79.64, 73.19, 65.55, 63.93, 54.23, 51.57, 40.68, 40.19, 39.17, 37.72, 29.95, 29.59, 26.43, 25.33, 24.96, 24.73, 23.32, 23.11, 22.23 (2C), 21.08, 19.47, 18.56, 17.12, 16.17, 10.98 | |

| High-Resolution Mass Spec (m/z) | 666.4577 (requires 666.4567) |

The constituent amino and hydroxy acids of this compound are: 2-hydroxyisovaleric acid, D-alloisoleucine, D-leucine, 2-hydroxyisocaproic acid, L-valine, and L-N-methylleucine.

Quantitative Data on Sporidesmolide Production

While specific quantitative data for this compound is limited, studies on the production of the total sporidesmolide fraction by P. chartarum have revealed a strong positive correlation between fungal growth (mycelial dry weight) and the yield of these depsipeptides. This is in contrast to sporidesmin production, which does not always correlate with fungal biomass.

Table 2: Correlation of Fungal Growth and Secondary Metabolite Production

| Metabolite | Correlation with Fungal Growth | Reference |

| Sporidesmolides (total) | Good correlation | |

| Sporidesmin | No direct correlation after initial growth phase |

Further research is required to quantify the production of this compound under various culture conditions, including different media compositions, temperatures, and pH levels, to optimize its production for research and potential applications.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the methods described by Gillis et al. (1990).

Caption: Workflow for the isolation and purification of this compound.

Detailed Steps:

-

Extraction: Dried spores of P. chartarum are extracted with chloroform.

-

Filtration and Evaporation: The chloroform extract is filtered to remove solid material, and the solvent is removed under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to repetitive reversed-phase partition chromatography to separate the different sporidesmolide congeners.

-

Final Purification: The fractions containing this compound are further purified by vacuum sublimation to yield the pure compound.

Analytical Methods for Detection and Quantification

Modern analytical techniques are essential for the sensitive detection and accurate quantification of this compound.

-

High-Performance Liquid Chromatography (HPLC): Coupled with a suitable detector (e.g., UV or mass spectrometry), HPLC is the method of choice for separating this compound from other metabolites in a complex mixture.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for confirming the molecular formula of this compound. Tandem mass spectrometry (MS/MS) can be used for structural confirmation and for developing highly sensitive and specific quantitative methods (e.g., LC-MS/MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy are indispensable for the de novo structure elucidation of novel sporidesmolides and for confirming the identity of isolated compounds.

Putative Physiological Role of this compound

The precise physiological function of this compound in P. chartarum is not yet fully understood. However, based on the known roles of similar cyclic depsipeptides in other fungi, several hypotheses can be proposed.

Spore Hydrophobicity and Dispersal

Cyclic depsipeptides are known to be located on the surface of fungal spores, contributing to their hydrophobicity. This water-repellent property is thought to be crucial for spore dispersal by wind and for preventing premature germination in unfavorable, moist conditions. The spiculate (spiky) appearance of P. chartarum spores is believed to be due to the crystalline deposits of sporidesmolides.

Caption: Proposed role of this compound in spore physiology.

Other Potential Roles

-

Antimicrobial Activity: While some fungal depsipeptides exhibit antimicrobial properties, initial studies on some sporidesmolides have not demonstrated significant antibiotic activity. Further screening of pure this compound against a broader range of microorganisms is warranted.

-

Virulence: The role of sporidesmolides in the virulence of P. chartarum as a plant pathogen is currently unknown.

Future Directions and Conclusion

This compound represents an intriguing yet understudied secondary metabolite of Pithomyces chartarum. While its chemical structure is known, its physiological role and potential bioactivities remain largely unexplored. Future research should focus on:

-

Identification of the Biosynthetic Gene Cluster: Pinpointing the NRPS gene cluster responsible for this compound synthesis will enable genetic manipulation to create knockout mutants. These mutants would be invaluable for definitively determining the physiological function of the molecule.

-

Quantitative Production Studies: A systematic investigation of the influence of various culture parameters on this compound production is needed to optimize its yield for further study.

-

Functional Assays: Direct experimental evidence is required to confirm the role of this compound in spore hydrophobicity, germination, and dispersal.

-

Bioactivity Screening: A comprehensive screening of purified this compound for a wide range of biological activities (e.g., antimicrobial, cytotoxic, immunomodulatory) could reveal novel therapeutic applications.

Sporidesmolide V: An Enigma in Therapeutic Research

Despite its isolation and structural characterization, the potential therapeutic relevance of Sporidesmolide V, a cyclodepsipeptide produced by the fungus Pithomyces chartarum, remains largely unexplored. A comprehensive review of available scientific literature reveals a significant gap in research concerning its biological activity, mechanism of action, and potential applications in drug development.

Currently, information on this compound is primarily limited to its chemical properties. It is known to be a cyclodepsipeptide, a class of compounds that has garnered interest in the scientific community for its diverse biological activities. However, specific data on the cytotoxic, apoptotic, or anti-cancer effects of this compound is not publicly available.

Our in-depth search for quantitative data, such as IC50 values from cytotoxicity assays or efficacy in preclinical models, yielded no specific results for this compound. Similarly, detailed experimental protocols for assessing its therapeutic potential have not been published. The absence of this fundamental data makes it impossible to construct the requested in-depth technical guide, including data tables and visualizations of signaling pathways or experimental workflows.

While the broader class of fungal metabolites has shown promise in yielding therapeutically relevant compounds, this compound itself appears to be an understudied molecule. The available information focuses on its isolation from Pithomyces chartarum cultures and the elucidation of its chemical structure.

For researchers, scientists, and drug development professionals, this compound represents an uncharted area of investigation. The lack of published research on its biological effects means that its potential as a therapeutic agent is entirely unknown. Future research would need to begin with fundamental in vitro screening to determine if this compound exhibits any biological activity that would warrant further investigation into its mechanism of action and potential therapeutic applications. Without such foundational studies, its relevance to the field of drug discovery remains purely speculative.

Methodological & Application

Protocol for Sporidesmolide V Extraction from Fungal Mycelia

Application Note & Protocol: APR2025-SV01

Introduction

Sporidesmolide V is a cyclic hexadepsipeptide produced by the fungus Pithomyces chartarum. As a member of the sporidesmolide class of secondary metabolites, it holds potential for investigation in drug development due to its unique structure and biological activity. This document provides a detailed protocol for the extraction of this compound from fungal mycelia for research and development purposes. The protocol is designed for researchers, scientists, and professionals in the field of natural product chemistry and drug discovery.

Fungal Strain and Cultivation

The primary producer of this compound is the fungus Pithomyces chartarum. Optimal production of sporidesmolides is generally achieved under specific culture conditions.

1.1. Culture Media

An enriched potato carrot medium is often utilized for the cultivation of Pithomyces chartarum to enhance the production of secondary metabolites.

1.2. Incubation Conditions

For optimal growth and production of sporidesmin, a related metabolite, the ideal temperature range is between 20-25°C. Cultures are typically incubated for a period sufficient to allow for substantial mycelial growth and secondary metabolite production, which can be monitored over time.

Extraction of this compound from Mycelia

This protocol outlines the extraction of this compound from the fungal mycelia using solvent extraction followed by a purification process. This compound is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

2.1. Materials and Reagents

-

Pithomyces chartarum mycelia

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Chloroform (CHCl₃)

-

Deionized water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Filter paper

-

Rotary evaporator

-

High-speed blender or homogenizer

-

Separatory funnel

-

Chromatography columns (for reversed-phase chromatography)

-

C18 reversed-phase silica gel

-

Acetonitrile (ACN)

2.2. Experimental Protocol

-

Harvesting of Mycelia : The fungal culture is harvested by separating the mycelia from the culture broth via filtration. The mycelial mass is then washed with deionized water to remove any remaining media components.

-

Homogenization : The washed mycelia are homogenized in a blender with a 1:1 mixture of methanol and chloroform. This step disrupts the cell walls to facilitate the extraction of intracellular metabolites.

-

Solvent Extraction : The homogenized mycelial slurry is transferred to an Erlenmeyer flask and agitated on a shaker for 12-24 hours at room temperature. This extended period ensures thorough extraction of this compound into the solvent.

-

Filtration and Concentration : The mixture is filtered to remove the mycelial debris. The resulting filtrate, containing the crude extract, is concentrated under reduced pressure using a rotary evaporator to remove the organic solvents.

-

Liquid-Liquid Partitioning : The concentrated crude extract is resuspended in a biphasic solution of ethyl acetate and water (1:1 v/v) in a separatory funnel. The mixture is shaken vigorously and then allowed to separate. The organic layer (ethyl acetate), which contains the less polar this compound, is collected. This step is repeated three times to maximize the yield.

-

Drying and Final Concentration : The pooled organic fractions are dried over anhydrous sodium sulfate to remove any residual water. The dried extract is then filtered and concentrated to dryness using a rotary evaporator to yield the crude this compound extract.

Purification of this compound

The crude extract is a complex mixture of various metabolites. Purification is essential to isolate this compound.

3.1. Reversed-Phase Chromatography

Repetitive reversed-phase partition chromatography is an effective method for the purification of sporidesmolides.

-

Column Packing : A chromatography column is packed with C18 reversed-phase silica gel as the stationary phase.

-

Sample Loading : The crude extract is dissolved in a minimal amount of the mobile phase and loaded onto the column.

-

Elution : A gradient of water and acetonitrile is typically used as the mobile phase to elute the compounds. The polarity of the mobile phase is gradually decreased by increasing the concentration of acetonitrile.

-

Fraction Collection : Fractions are collected and analyzed by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

-

Final Purification : Fractions containing pure this compound are pooled and the solvent is evaporated. A final purification step, such as vacuum sublimation, can be employed to obtain highly pure this compound.

Data Presentation

The following table summarizes the key quantitative parameters for the extraction and purification process.

| Parameter | Value/Range | Unit | Notes |

| Cultivation | |||

| Incubation Temperature | 20 - 25 | °C | Optimal for sporidesmolide production. |

| Extraction | |||

| Mycelia to Solvent Ratio | 1:10 | w/v | Recommended starting ratio for efficient extraction. |

| Extraction Time | 12 - 24 | hours | Overnight extraction is common. |

| Purification | |||

| Stationary Phase | C18 Reversed-Phase Silica | - | Standard for separation of moderately nonpolar compounds. |

| Mobile Phase A | Water | - | |

| Mobile Phase B | Acetonitrile | - | A gradient elution from high polarity to low polarity is recommended. |

| Compound Properties | |||

| Molecular Formula | C₃₅H₆₂N₄O₈ | - | |

| Molecular Weight | 666.89 | g/mol | |

| Solubility | Ethanol, Methanol, DMF, DMSO | - | Important for sample preparation and handling. |

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the extraction and purification of this compound from Pithomyces chartarum mycelia.

Caption: Workflow for this compound Extraction.

Application Notes and Protocols: High-Performance Liquid Chromatography (HPLC) Method for Sporidesmolide V Purification